7,8-Dihydroxy-4-methylcoumarin-3-acetic acid

Vue d'ensemble

Description

7,8-Dihydroxy-4-methylcoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. It is characterized by the presence of hydroxyl groups at the 7th and 8th positions and a methyl group at the 4th position on the coumarin ring structure. This compound is of interest due to its potential pharmacological activities, which may include antibacterial and anticancer properties.

Synthesis Analysis

The synthesis of a related compound, 4-methyl-5,7-dihydroxycoumarin, has been successfully performed using a condensation reaction between 1,3,5-benzenetriol and ethyl acetoacetate. This reaction was catalyzed by amino-sulfonic acid under microwave irradiation, which provided an efficient and rapid method to achieve a high yield of the desired product. The optimal conditions for this synthesis involved specific quantities of reactants and a controlled microwave power, resulting in an 89.2% yield of the product .

Molecular Structure Analysis

The molecular structure of a similar compound, 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one, was determined using single crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P2(1)/c, and its structure is stabilized by C-H⋯O hydrogen bonds and π⋯π intermolecular interactions. These interactions are crucial for the supramolecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of O-aminoalkyl derivatives of 7-hydroxycoumarin has been explored, with a focus on their antibacterial and anticancer activities. The introduction of O-aminoalkyl substituents, particularly those with N,N-diethylamino parts, and acetyl groups at specific positions on the coumarin ring, has been found to enhance the pharmacological activity of these compounds. Two different synthetic procedures, conventional and microwave-assisted, were employed to synthesize these derivatives, indicating the versatility of the coumarin scaffold in chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7,8-Dihydroxy-4-methylcoumarin are not detailed in the provided papers, the general properties of coumarin derivatives can be inferred. These compounds typically exhibit varied solubility in organic solvents and may show fluorescence under certain conditions. The presence of hydroxyl groups can also influence the acidity and potential for hydrogen bonding, which can affect their biological activity and interaction with biological targets .

Applications De Recherche Scientifique

Antioxidant and Radical-Scavenging Activities

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid demonstrates significant antioxidant and radical-scavenging activities. Research shows that o-dihydroxycoumarins, including 7,8-dihydroxy-4-methylcoumarin, exhibit excellent activity as antioxidants, outperforming monohydroxycoumarins and other analogues. The presence of hydroxyl groups in specific positions contributes to their efficacy as antioxidants in different experimental models, including lipid autoxidation and radical scavenging using the TLC-DPPH test (Kancheva et al., 2010).

Modulation of Metabolic Stability

The metabolic stability of 7,8-dihydroxy-4-methylcoumarin and its derivatives is a crucial factor in their pharmacological applications. C-4 substitutions on the compound have been found to affect its metabolic profile significantly. Studies focusing on the methylation of these compounds and their interaction with catechol-O-methyltransferase (COMT) have provided insights into the structural modifications that can improve metabolic stability (Xia et al., 2018).

Inhibitory Effects on Neutrophil Activation

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid and its derivatives have been found to inhibit neutrophil activation, a key factor in inflammatory illnesses. These compounds effectively suppress the generation of reactive oxygen species by human neutrophils, suggesting their potential as therapeutic agents in treating inflammatory diseases mediated by increased neutrophil activation (Kabeya et al., 2013).

Potential in Cancer Treatment

Studies have investigated the structure-activity relationship of 4-methylcoumarin derivatives, including 7,8-dihydroxy-4-methylcoumarin, as anticancer agents. These compounds have shown considerable cytotoxic effects against various human cancer cell lines, indicating their potential as novel chemotherapeutic agents (Miri et al., 2016).

Anti-inflammatory Activities

Research on the acetylation products of 7,8-dihydroxy-4-methylcoumarin has revealed their anti-inflammatory properties. These properties vary with the degree of acetylation, and studies have shown that acetylated derivatives can inhibit pro-inflammatory markers in cell-based models, suggesting their utility in developing anti-inflammatory treatments (Lee et al., 2022).

Propriétés

IUPAC Name |

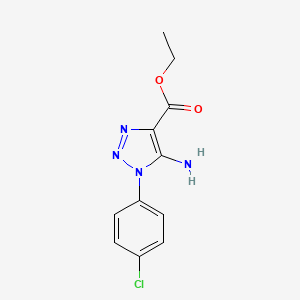

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYGFCYJOHAJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

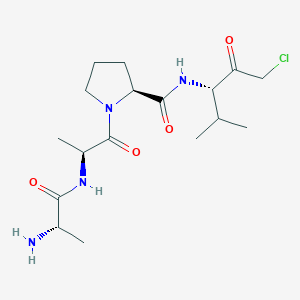

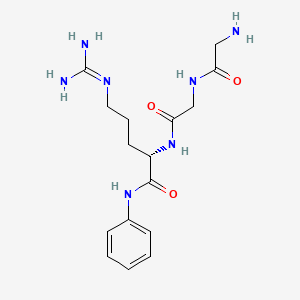

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

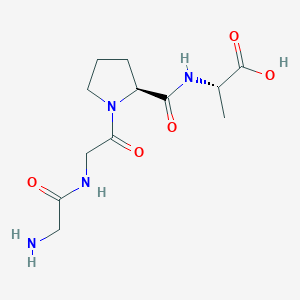

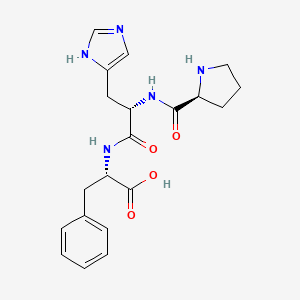

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

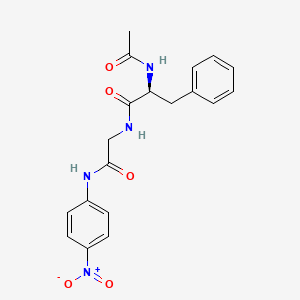

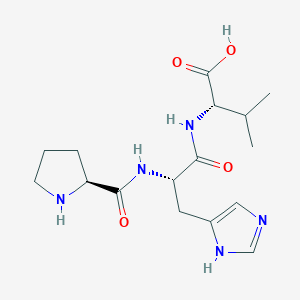

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

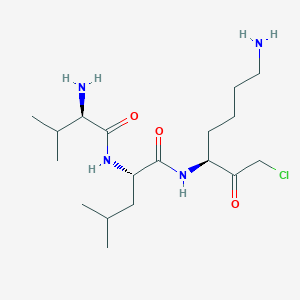

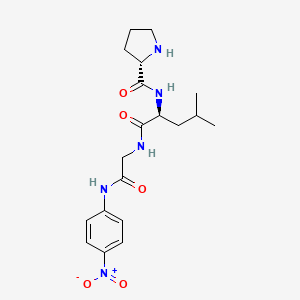

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)